2-(Cyclopropylmethoxy)ethanamine
Overview
Description
2-(Cyclopropylmethoxy)ethanamine is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It consists of a cyclopropyl group (a three-membered ring of carbon atoms), a methoxy group (an oxygen atom bonded to a methyl group), and an ethanamine group (a two-carbon chain with an amine group). This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 2-(Cyclopropylmethoxy)ethanamine can be achieved through various methods. One common approach involves the reductive amination of aldehydes or ketones with primary amines . This process typically uses reducing agents such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in the presence of a suitable solvent . Another method involves the reaction of alkyl halides with ammonia or other amines through nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Cyclopropylmethoxy)ethanamine undergoes various chemical reactions, including:
Acid-base reactions: The primary amine group can act as a base and accept protons from acids.
Alkylation: The compound can undergo alkylation reactions, although the N-methyl group is less reactive than a primary amine.
Ether cleavage: The cyclopropylmethoxy group’s ether linkage can be cleaved under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Cyclopropylmethoxy)ethanamine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)ethanamine involves its interaction with molecular targets and pathways within biological systems. The primary amine group can form hydrogen bonds and ionic interactions with various biomolecules, potentially affecting their function . The cyclopropylmethoxy group may influence the compound’s lipophilicity and ability to cross biological membranes. detailed studies on its specific molecular targets and pathways are limited.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)ethanamine can be compared with similar compounds such as 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine. Both compounds share the cyclopropylmethoxy group but differ in their amine groups. The N-methyl derivative has a methyl group attached to the nitrogen atom, which can affect its solubility and reactivity compared to the primary amine in this compound
Properties
IUPAC Name |
2-(cyclopropylmethoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-3-4-8-5-6-1-2-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXIYKZOFFPJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649833 | |
Record name | 2-(Cyclopropylmethoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883524-77-4 | |
Record name | 2-(Cyclopropylmethoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(cyclopropylmethoxy)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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